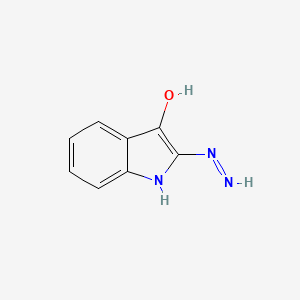

Isatin hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-diazenyl-1H-indol-3-ol |

InChI |

InChI=1S/C8H7N3O/c9-11-8-7(12)5-3-1-2-4-6(5)10-8/h1-4,9-10,12H |

InChI Key |

VUWSZYFGAPIFLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N=N)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Isatin Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among these, isatin hydrazones have garnered significant attention due to their versatile synthesis and potent pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth overview of the synthesis and characterization of novel isatin hydrazone derivatives, complete with experimental protocols, data presentation, and visual diagrams to facilitate understanding and further research in this promising area of drug discovery.

Synthesis of this compound Derivatives

The synthesis of isatin hydrazones is typically a straightforward and efficient process, most commonly involving the condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide derivative.[6][7] The high reactivity of the carbonyl group at the C-3 position of the isatin ring readily allows for the formation of the characteristic hydrazone linkage (-C=N-NH-).[3]

A general synthetic approach involves refluxing the isatin precursor with the desired hydrazine or hydrazide in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.[7][8] The versatility of this method allows for the introduction of a wide array of substituents on both the isatin core and the hydrazone moiety, enabling the generation of diverse chemical libraries for biological screening.[2] Modifications can be readily made at various positions of the isatin ring (e.g., N-1, C-5, C-7) to explore structure-activity relationships (SAR).[2][5]

Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. Characteristic signals for the hydrazone NH proton and the aromatic protons of the isatin and other appended moieties are key indicators of successful synthesis.[9][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of characteristic absorption bands for N-H, C=O (lactone and amide), and C=N stretching vibrations provides evidence for the formation of the this compound scaffold.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity.[1][10]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should be in agreement with the calculated values for the proposed structure.[9][12]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including stereochemistry and solid-state conformation.[12][14]

Data Presentation: Biological Activities

The biological evaluation of this compound derivatives has revealed a wide spectrum of activities. The following tables summarize representative quantitative data from various studies, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [15] |

| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [15] |

| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [15] |

| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [15] |

| 4b | A-2780 (Ovarian) | -0.4987 (log IC50) | [9] |

| 4d | A-2780 (Ovarian) | -0.8138 (log IC50) | [9] |

| 4b | MCF-7 (Breast) | -0.1293 (log IC50) | [9] |

| 20 | A375 (Melanoma) | ~22-30 | [8] |

| 35 | HT-29 (Colon) | ~22-30 | [8] |

| 12c | ZR-75 (Breast) | 1.17 | [2] |

| 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [11] |

Table 2: Antimicrobial Activity of Novel this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3a | S. aureus | 2-4 times more active than norfloxacin | [3] |

| 3e | S. aureus (MRSA) | 2-4 times more active than norfloxacin | [3] |

| 3m | S. aureus | 2-4 times more active than norfloxacin | [3] |

| 9d | M. tuberculosis H37Rv | 0.25 | [2] |

| 9d | MDR-TB | 0.5 | [2] |

| HD6 | B. subtilis | 8 | [16] |

| HD6 | S. aureus | 8 | [16] |

| HD6 | P. aeruginosa | 128 | [16] |

Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 4j | CDK2 | 0.245 | |

| 4k | CDK2 | 0.300 | [15] |

| VIIIb | EGFR | - | [17] |

| PS9 | MtMetAP1c | 0.31 (Ki) | [10] |

| IS7 | MAO-B | 0.082 | [18] |

| Various | α-glucosidase | 3.64 ± 0.13 to 94.89 ± 0.64 | [18] |

Experimental Protocols

General Synthesis of Isatin-3-Hydrazones

This protocol describes a general method for the synthesis of isatin-3-hydrazones via condensation.

Materials:

-

Substituted Isatin (1.0 eq)

-

Substituted Hydrazide/Hydrazine (1.0 - 1.2 eq)

-

Absolute Ethanol (B145695) or Methanol

-

Glacial Acetic Acid (catalytic amount, 2-3 drops)

-

Reflux apparatus

-

Stirring plate and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve the substituted isatin (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.

-

In a separate flask, dissolve the substituted hydrazide or hydrazine (1.0 - 1.2 eq) in absolute ethanol.

-

Add the hydrazide/hydrazine solution to the isatin solution with stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[7][8]

-

Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration.[10]

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or vacuum oven.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure this compound derivative.

Characterization by 1H NMR Spectroscopy

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Acquire the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ, ppm) and coupling patterns (J, Hz) to assign the protons to the molecular structure. Key signals to identify include the NH proton of the hydrazone (often a singlet in the range of 11-14 ppm in DMSO-d6) and the aromatic protons.[10][11]

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Apoptosis Signaling Pathway

References

- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Isatin Hydrazone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isatin (B1672199) hydrazone compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to Isatin Hydrazones

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively utilized in the development of novel therapeutic agents. The condensation of isatin with various hydrazine (B178648) derivatives yields isatin hydrazones, which possess a characteristic azomethine group (-C=N-NH-). This structural motif is crucial for their biological activity, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Isatin Hydrazone Compounds

The general synthesis of isatin hydrazones involves a condensation reaction between an isatin derivative and a hydrazine or hydrazide derivative.

General Experimental Protocol for Synthesis

A typical synthetic procedure is as follows:

-

Dissolution of Reactants: Equimolar amounts of a substituted isatin and a desired hydrazine or hydrazide are dissolved in a suitable solvent, most commonly ethanol (B145695) or methanol.[1]

-

Catalyst Addition: A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture to facilitate the condensation reaction.[1]

-

Reflux: The reaction mixture is heated under reflux for a period ranging from 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the this compound product. The solid is then collected by filtration, washed with a cold solvent (such as ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetone.[2]

Core Physicochemical Properties

The physicochemical properties of isatin hydrazones are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key properties include solubility, lipophilicity, melting point, spectral characteristics, and thermal stability.

Solubility

The solubility of isatin hydrazones can vary significantly depending on the nature of the substituents on both the isatin ring and the hydrazone moiety. Generally, they exhibit limited solubility in water but are more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3] The introduction of polar groups or forming quaternary ammonium (B1175870) salts can enhance water solubility.[4]

The Shake-Flask method is a standard approach to determine the thermodynamic (equilibrium) solubility of a compound.[3]

-

Sample Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance) in a sealed vial.

-

Equilibration: The vials are agitated on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes. The octanol (B41247)/water partition coefficient is the standard measure. For a series of isatin-hydrazones, the calculated logP values were found to be in the range of 1.79 to 3.12, indicating a generally lipophilic nature.[5]

The shake-flask method is also commonly used for the experimental determination of logP.

-

Phase Preparation: Equal volumes of 1-octanol (B28484) and water (or a buffer of specific pH) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

-

Compound Dissolution: A known amount of the this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the this compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Melting Point

The melting point of a compound is an indicator of its purity and is influenced by the crystalline structure and intermolecular forces. The melting points of this compound derivatives can vary widely depending on their specific chemical structures.

| Compound Type | Melting Point Range (°C) | Reference |

| This compound (unsubstituted) | 248-250 | [6] |

| 3-((2-Methylbenzylidene)hydrazono)indolin-2-one | 198-199 | [5] |

| 3-((3-Methylbenzylidene)hydrazono)indolin-2-one | 183-184 | [5] |

| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | 286–287 | [7] |

| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | 277–778 | [7] |

| Isatin-s-triazine hydrazone derivatives | 254-297 | [8] |

Spectral Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound compounds.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H (amine/amide) stretching | 3243 - 3122 | [9] |

| C=O (lactam carbonyl) stretching | ~1700 | [2] |

| C=O (hydrazide carbonyl) stretching | ~1666 | [2] |

| C=N (azomethine) stretching | 1625 - 1610 | [9] |

| C=C (aromatic) stretching | ~1624 | [2] |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

¹H NMR Spectral Data:

| Proton | Chemical Shift Range (δ, ppm) | Reference |

| NH (indole ring) | 10.86 - 11.03 | [9] |

| CH=N (azomethine) | 8.62 - 9.01 | [9] |

| Aromatic Protons | 6.55 - 8.22 | [9] |

¹³C NMR Spectral Data:

| Carbon | Chemical Shift Range (δ, ppm) | Reference |

| C=O (indole ring) | 164.65 - 165.32 | [9] |

| C=N (azomethine) | 159.12 - 164.74 | [9] |

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound compounds. TGA provides information on the decomposition temperature and mass loss as a function of temperature, while DSC can be used to determine melting points and other thermal transitions. The thermal decomposition of hydrazone derivatives often occurs in multiple stages.[10]

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., alumina).

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A specific heating program is set, typically a linear ramp from room temperature to a higher temperature (e.g., 10 °C/min up to 1000 °C).

-

Data Acquisition: The instrument measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. The DSC curve reveals endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the biological signaling pathways targeted by this compound compounds.

Caption: General workflow for the synthesis and physicochemical characterization of this compound compounds.

Caption: Simplified signaling pathway showing the inhibition of CDK2 by isatin hydrazones, leading to cell cycle arrest.

Caption: Overview of receptor tyrosine kinase (RTK) signaling pathways inhibited by isatin hydrazones, affecting cell proliferation, survival, and angiogenesis.

Conclusion

Isatin hydrazones represent a promising class of compounds with significant potential in drug discovery. This guide has provided a detailed overview of their core physicochemical properties, which are essential for their rational design and development as therapeutic agents. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field. Furthermore, the visualization of their mechanism of action through the inhibition of key signaling pathways, such as those mediated by CDK2 and receptor tyrosine kinases, offers a clear understanding of their biological effects. Continued investigation into the structure-property and structure-activity relationships of isatin hydrazones will undoubtedly pave the way for the development of new and effective drugs.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy Isatin 3-hydrazone | 2365-44-8 [smolecule.com]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

isatin hydrazone scaffold in medicinal chemistry

An In-depth Technical Guide on the Isatin (B1672199) Hydrazone Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isatin scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for compounds with a wide array of biological activities.[1][2] When derivatized at the C3-position to form isatin hydrazones, the resulting molecules exhibit a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the isatin hydrazone scaffold, detailing its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Quantitative data from recent studies are compiled into structured tables for comparative analysis. Furthermore, detailed protocols for the synthesis and biological evaluation of these compounds are provided, alongside Graphviz diagrams illustrating key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction to the this compound Scaffold

Isatin (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative whose derivatives are noted for a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-HIV properties.[1] The isatin core contains a highly reactive ketone at the C3 position, making it an ideal substrate for chemical modification.[3][5] The condensation of this ketone with various hydrazides yields isatin-3-hydrazones, a class of compounds characterized by the azomethine (-C=N-NH-) pharmacophore.[1] This hybridization of two biologically active moieties—isatin and hydrazone—often results in compounds with enhanced and diverse pharmacological profiles.[4]

The structure-activity relationship (SAR) studies of isatin hydrazones reveal that modifications at the N1 position of the isatin ring, substitutions on the aromatic ring (positions C4-C7), and the nature of the substituent attached to the hydrazone nitrogen significantly influence the biological activity.[6][7][8] This chemical tractability allows for the fine-tuning of molecules to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of isatin hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. The process involves reacting a substituted or unsubstituted isatin with a desired hydrazine (B178648) or hydrazide derivative.

General Synthetic Protocol:

-

An appropriate isatin derivative (1 mmol) is dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.

-

A slight molar excess of the selected hydrazide derivative (e.g., 1.1 mmol) is added to the solution.

-

A catalytic amount of glacial acetic acid (2-3 drops) is introduced to the reaction mixture.[9]

-

The mixture is heated under reflux for a period ranging from 2 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with a cold solvent like ethanol, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield the pure this compound derivative.

-

The final structure is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][10][11]

Biological Activities and Mechanistic Insights

This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas.

Anticancer Activity

Isatin hydrazones are a significant class of compounds with potent antiproliferative and cytotoxic activities against various human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis. Many derivatives act as inhibitors of crucial enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[6][12][13]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Compound 4j | 2,6-dichlorobenzylidene hydrazone | MCF7 (Breast) | 1.51 | CDK2 Inhibition[6] |

| Compound 4k | 2-chloro-6-fluorobenzylidene hydrazone | MCF7 (Breast) | 3.56 | CDK2 Inhibition[6] |

| Compound 1 | 2,6-dichlorobenzylidene hydrazone | A549 (Lung) | - | EGFR & VEGFR-2 Inhibition[13] |

| Compound 2 | 2-chloro-6-fluorobenzylidene hydrazone | A549 (Lung) | - | EGFR & VEGFR-2 Inhibition[13] |

| Compound 8 | 4-nitrobenzylidene hydrazone | A549 (Lung) | 42.43 | Cytotoxicity[14] |

| Compound 8 | 4-nitrobenzylidene hydrazone | HepG2 (Liver) | 48.43 | Cytotoxicity[14] |

IC₅₀ values for EGFR and VEGFR-2 for Compounds 1 and 2 were 0.269 µM and 0.232 µM, and 0.369 µM and 0.266 µM, respectively.[13]

Many isatin hydrazones exert their anticancer effects by inhibiting kinases that regulate the cell cycle, such as CDK2, or signaling pathways crucial for tumor growth, like those mediated by EGFR and VEGFR-2.[12][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Caption: Kinase inhibition pathway of isatin hydrazones.

Antimicrobial Activity

Isatin hydrazones have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10][15] Some derivatives have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) |

| PS9 | Pyrazole-linked, 5-Cl isatin | P. aeruginosa | 8 |

| PS9 | Pyrazole-linked, 5-Cl isatin | E. faecalis | 8 |

| PS6 | Pyrazole-linked, 5-Br isatin | B. subtilis | 8 |

| Compound 3a | Quaternary ammonium (B1175870) center | S. aureus (MRSA) | 2-4x > Norfloxacin |

| Compound 3e | Quaternary ammonium center | S. aureus (MRSA) | 2-4x > Norfloxacin |

Data for PS compounds from[16]. Data for Compound 3 series from[3].

Antiviral Activity

The isatin core is historically significant in virology, with derivatives like methisazone (B1676394) being used as prophylactic agents.[17] Modern isatin hydrazones continue to show promise as antiviral agents, with reported activity against viruses such as HIV, rhinoviruses, and coronaviruses.[17][18]

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound ID | Key Structural Features | Virus | Activity Metric | Value |

| Compound 6 | Thiosemicarbazone | HIV | EC₅₀ | 0.34 µM[18] |

| Compound 7 | Thiosemicarbazone | HIV | EC₅₀ | 2.9 µM[18] |

| Compound 17b | 5-F isatin, Schiff Base | HBV | EC₅₀ | 0.0742 µM[18] |

| Compound 11e | N-substituted isatin | SARS-CoV 3CLpro | IC₅₀ | 0.95 µM[19] |

Anti-inflammatory Activity

Isatin hydrazones have been investigated as potent anti-inflammatory agents.[20][21] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and the reduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[22][23][24]

Table 4: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | Key Structural Features | Assay | Activity |

| Compound 19 | 5-Br, triazolyl, methoxyphenyl hydrazone | ICAM-1 Inhibition | IC₅₀ = 20 µM[20] |

| Compound VIIc | 5-Cl isatin, 2-hydroxybenzohydrazide | Carrageenan Paw Edema | 65% inhibition[22] |

| Compound VIId | 5-Br isatin, 2-hydroxybenzohydrazide | Carrageenan Paw Edema | 63% inhibition[22] |

| Compound 20 | 5-Cl isatin | NO release in BV2 microglia | Significant reduction[24] |

Key Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Caption: Logical workflow for IC₅₀ calculation from MTT assay results.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a synthetically accessible and highly versatile framework for the development of novel therapeutic agents. The extensive body of research highlights their potent and multifaceted biological activities, particularly in oncology, infectious diseases, and inflammation. The ability to systematically modify the scaffold allows for the optimization of drug-like properties and the exploration of detailed structure-activity relationships. Future research should focus on elucidating precise molecular targets, advancing lead compounds into preclinical and clinical studies, and leveraging computational tools to design next-generation isatin hydrazones with enhanced selectivity and reduced toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterizations of Novel Isatin-<i>s</i>-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - ProQuest [proquest.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors | MDPI [mdpi.com]

- 17. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pkheartjournal.com [pkheartjournal.com]

- 22. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijprajournal.com [ijprajournal.com]

- 24. mdpi.com [mdpi.com]

The Rising Promise of Isatin-Hydrazone Hybrids: A Technical Guide to Their Biological Potential

For Immediate Release: A comprehensive technical guide detailing the burgeoning field of isatin-hydrazone hybrids, offering a deep dive into their diverse biological activities and potential as next-generation therapeutic agents. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the synthesis, mechanism of action, and experimental evaluation of these promising compounds.

Isatin (B1672199), a versatile heterocyclic scaffold, has long been a focal point in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2][3] The molecular hybridization of isatin with a hydrazone moiety has given rise to a novel class of compounds—isatin-hydrazone hybrids—demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] This guide summarizes the current landscape of isatin-hydrazone research, with a focus on their anticancer, antimicrobial, and antiviral properties.

Core Synthesis Strategy

The synthesis of isatin-hydrazone hybrids is generally a straightforward and efficient process. The core reaction involves the condensation of an isatin derivative with a variety of hydrazides or hydrazine-containing compounds.[1][7][8] A common synthetic route begins with the reaction of isatin with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form isatin monohydrazone.[7] This intermediate is then reacted with a range of substituted aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to yield the final isatin-hydrazone hybrids.[7] This modular approach allows for the facile generation of diverse libraries of compounds with various substitutions on both the isatin core and the hydrazone side chain, enabling extensive structure-activity relationship (SAR) studies.[9][10]

A Spectrum of Biological Activities

Isatin-hydrazone hybrids have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further drug development.

Anticancer Potential

A significant body of research has focused on the anticancer properties of isatin-hydrazone hybrids, with promising results against a multitude of cancer cell lines.[1][4][7][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[7][11][12]

Several studies have reported potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][7][13] For instance, certain N-benzyl isatin-based hydrazones have shown significant antiproliferative potential against the triple-negative MDA-MB-231 breast cancer cell line.[1] Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings of the isatin and hydrazone moieties play a crucial role in their cytotoxic efficacy.[7][10][13] For example, the presence of halogen substituents, particularly at the 2,6-position of the C-ring of isatin-hydrazones, has been associated with enhanced potency.[7]

The mechanism of anticancer action often involves the inhibition of key regulatory proteins. Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, has been identified as a target for some isatin-hydrazones.[7][13] Molecular docking studies have suggested that these compounds can act as Type II ATP competitive inhibitors, binding to the ATP-binding pocket of CDK2.[7] Furthermore, isatin-hydrazones have been found to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and FLT-3, which are pivotal in cancer cell proliferation and angiogenesis.[12]

Table 1: Anticancer Activity of Selected Isatin-Hydrazone Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [7][13] |

| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [7][13] |

| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [7][13] |

| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [7][13] |

| 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [1] |

| 20e | HCT-116 (Colon) | 3.67 ± 0.33 | [4] |

| 12c | ZR-75 (Breast) | 1.17 | [4] |

| Compound 8 | A549 (Lung) | 42.43 | [5] |

| Compound 14 | A549 (Lung) | 115.00 | [5] |

| Isatin-thiazole coumarin (B35378) hybrid 5 | MCF-7 (Breast) | 10.85 µg/mL | [14] |

| Isatin-thiazole coumarin hybrid 5 | MDA-MB-231 (Breast) | 14.45 µg/mL | [14] |

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Isatin-hydrazone hybrids have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[6][9][15][16][17]

These hybrids have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 4-aminoquinoline-isatin hybrids have demonstrated potent antibacterial effects.[9] The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][9] Some isatin-pyrazole hydrazone conjugates have been identified as selective and potent inhibitors of bacterial methionine aminopeptidase (B13392206) (MetAP), an enzyme crucial for bacterial survival.[17]

Table 2: Antimicrobial Activity of Selected Isatin-Hydrazone Hybrids

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PS9 | P. aeruginosa | 8 | [17] |

| PS9 | K. pneumoniae | 8 | [17] |

| PS9 | E. coli | 16 | [17] |

| PS9 | E. faecalis | 8 | [17] |

| PS6 | B. subtilis | 8 | [17] |

| PS6 | E. faecalis | 16 | [17] |

| PS6 | S. aureus | 16 | [17] |

| Hybrid 5g | S. aureus | 8 | [4] |

| Hybrid 5g | B. subtilis | 16 | [4] |

| Hybrid 8e | Not Specified | < 1 | [4] |

Antiviral Activity

Isatin derivatives have a history of antiviral research, and their hydrazone hybrids continue this legacy with activity reported against various viruses, including HIV and influenza.[4][18] Some isatin-sulfadimidine hybrids have shown potent activity against the swine influenza A/California/07/2009 (H1N1) virus by blocking its adsorption to host cells.[4] Additionally, isatin-lamivudine hybrids have displayed potent anti-HIV-1 activity, with some compounds showing equipotent activity to the standard drug lamivudine.[18] The mechanism of action for their anti-HIV activity is often attributed to the inhibition of reverse transcriptase.[19]

Table 3: Antiviral Activity of Selected Isatin-Hydrazone Hybrids

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 17b | HIV-1 | 0.0742 | >200 | >2100 | [18] |

| 11a | SARS-CoV 3CL Protease | 0.98 (IC50) | - | - | [4] |

| 11e | SARS-CoV 3CL Protease | 0.95 (IC50) | - | - | [4] |

| 6 | HIV | 0.34 | - | 20 | [18] |

| 7 | HIV | 2.9 | - | 30 | [18] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments commonly used to evaluate the biological potential of isatin-hydrazone hybrids.

Synthesis of Isatin-Hydrazones (General Procedure)

A typical synthesis involves a two-step process.[7]

-

Formation of Isatin Monohydrazone: A mixture of isatin (1 equivalent) and hydrazine hydrate is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield isatin monohydrazone.[7]

-

Formation of Isatin-Hydrazone Hybrids: The isatin monohydrazone (1 equivalent) is dissolved in absolute ethanol, and a catalytic amount of glacial acetic acid is added. A substituted aryl aldehyde or ketone (1.1 equivalents) is then added, and the mixture is refluxed.[7] After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[20][21][22]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Isatin-hydrazone compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)[22]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isatin-hydrazone compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[21] Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Isatin-hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal drug (positive control)

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the isatin-hydrazone compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental setups involved in the study of isatin-hydrazone hybrids, the following diagrams have been generated.

References

- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]

- 13. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Isatin Hydrazone Derivatives: Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged structures" – molecular frameworks capable of interacting with multiple biological targets – has emerged as a highly effective strategy. Among these, isatin (B1672199) hydrazone derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of isatin hydrazones, detailing their synthesis, diverse biological applications, underlying mechanisms of action, and the experimental protocols used for their evaluation.

The Isatin Hydrazone Scaffold: A Privileged Core

Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile heterocyclic compound, serves as the foundational building block for this class of molecules.[1][2] The fusion of an indole (B1671886) ring with a dicarbonyl moiety at positions 2 and 3 imparts a unique reactivity profile. The key structural feature of isatin hydrazones arises from the condensation of the C3-carbonyl group of the isatin core with a hydrazine (B178648) derivative. This reaction forms the characteristic hydrazone (C=N-NH-) linkage, a stable and versatile pharmacophore.[3][4]

The "privileged" nature of the this compound scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries. Modifications can be introduced at:

-

The isatin nitrogen (N1): Alkylation, arylation, or acylation at this position can significantly influence the lipophilicity and pharmacokinetic properties of the molecule.

-

The isatin aromatic ring (positions 4, 5, 6, and 7): Introduction of various substituents, such as halogens, nitro groups, or alkyl groups, can modulate the electronic properties and binding affinities of the derivatives.

-

The hydrazone moiety: The terminal nitrogen of the hydrazone can be substituted with a wide array of aromatic, heterocyclic, or aliphatic groups, leading to a vast diversity of structures with distinct biological profiles.

This structural versatility allows for the fine-tuning of the physicochemical and pharmacological properties of this compound derivatives, enabling their interaction with a wide range of biological targets.

Synthesis of this compound Derivatives

The synthesis of isatin hydrazones is typically a straightforward and high-yielding process, most commonly involving the acid-catalyzed condensation of an isatin derivative with a suitable hydrazine or hydrazide.

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Synthesis of Isatin Hydrazones

This protocol provides a general procedure for the synthesis of this compound derivatives. Specific reaction times and purification methods may vary depending on the specific reactants used.

Materials:

-

Isatin or substituted isatin (1.0 eq)

-

Hydrazine or substituted hydrazide (1.0-1.2 eq)

-

Absolute Ethanol or Methanol (B129727)

-

Glacial Acetic Acid (catalytic amount, typically 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, methanol, DMF/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1.0 eq) in a suitable solvent such as absolute ethanol or methanol.

-

Addition of Reagents: To this solution, add the corresponding hydrazine or hydrazide derivative (1.0-1.2 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The precipitated product is then collected by filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or a DMF/water mixture) to yield the pure this compound derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound derivatives have been extensively investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isatin hydrazones. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, including breast, colon, lung, and leukemia.

Mechanism of Action: The anticancer effects of isatin hydrazones are often multi-faceted and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Many isatin hydrazones act as inhibitors of various protein kinases, which are often dysregulated in cancer. Key targets include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5]

-

Receptor Tyrosine Kinases (RTKs): Isatin hydrazones have been shown to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of these pathways disrupts downstream signaling cascades involved in cell growth, proliferation, and angiogenesis.

-

Figure 2: Simplified diagram of EGFR and VEGFR-2 inhibition by this compound derivatives.

-

Induction of Apoptosis: Isatin hydrazones can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins. These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., caspase-3 and -9) and subsequent cell death.[8][9]

Figure 3: Proposed mechanism of apoptosis induction by this compound derivatives.

Quantitative Anticancer Activity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [4][5] |

| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [4][5] |

| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [4][5] |

| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [4][5] |

| Compound 8 | A549 (Lung) | 42.43 | [10] |

| Compound 8 | HepG2 (Liver) | 48.43 | [10] |

| VIIIb | MCF-7 (Breast) | 7.9 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A2780)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Isatin hydrazones have demonstrated significant activity against a broad spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Mechanism of Action: The antimicrobial mechanism of isatin hydrazones can involve the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets.

-

Enzyme Inhibition:

-

Methionine Aminopeptidase (MetAP): Some isatin-pyrazole hydrazones have been identified as potent and selective inhibitors of bacterial MetAP, an enzyme crucial for bacterial protein maturation.[3][4][7]

-

DNA Gyrase: Isatin derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair, leading to bacterial cell death.[12][13]

-

Figure 4: Potential antimicrobial mechanisms of action for this compound derivatives.

Quantitative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| PS9 | E. coli | 16 | [4][14] |

| PS9 | P. aeruginosa | 8 | [4][14] |

| PS9 | S. aureus | 32 | [4][14] |

| PS6 | S. aureus | 16 | [4][14] |

| PS6 | B. subtilis | 8 | [4][14] |

| Compound 1 | S. aureus | 106 | [10] |

| Compound 2 | S. aureus | 204 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Anticonvulsant Activity

Several this compound derivatives have been reported to possess significant anticonvulsant properties, showing efficacy in preclinical models of epilepsy.

Mechanism of Action: The exact anticonvulsant mechanism of isatin hydrazones is not fully elucidated, but evidence suggests a potential modulation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic activity can reduce neuronal excitability and suppress seizures. Some studies have shown that active isatin derivatives can increase the levels of GABA in the brain.[15]

Figure 5: Postulated anticonvulsant mechanism of this compound derivatives.

Quantitative Anticonvulsant Activity Data:

The following table shows the median effective dose (ED50) of an exemplary this compound derivative in preclinical seizure models.

| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |

| Compound 10 | MET | 53.61 | [1] |

Experimental Protocols: MES and PTZ Seizure Tests

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus (for MES test)

-

Pentylenetetrazole (PTZ) solution

-

This compound derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure (MES Test):

-

Animal Dosing: Administer the this compound derivative or vehicle to groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Induction of Seizure: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

-

ED50 Determination: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.

Procedure (PTZ Test):

-

Animal Dosing: Administer the this compound derivative or vehicle to groups of animals.

-

Induction of Seizure: At the time of peak effect of the drug, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. in mice).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures. The absence of clonic seizures for a specified duration is considered protection.

-

ED50 Determination: The ED50 (the dose that protects 50% of the animals from clonic seizures) is calculated.

Anti-inflammatory Activity

Isatin hydrazones have also been investigated for their anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[16][17][18]

Quantitative Anti-inflammatory Activity Data:

The following table includes IC50 values for COX inhibition by selected this compound derivatives.

| Compound ID | Enzyme | IC50 (nM) | Reference |

| 5h | COX-2 | 50-90 | [19] |

| 5j | COX-2 | 50-90 | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound derivatives

-

Assay buffer

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production)

-

Microplate reader

Procedure:

-

Enzyme Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the this compound derivative or a known COX inhibitor (e.g., celecoxib) in the assay buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a specific time at a controlled temperature to allow for the production of prostaglandins.

-

Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antiviral Activity

Certain this compound derivatives have shown promising activity against various viruses, including the Human Immunodeficiency Virus (HIV).

Mechanism of Action: A key target for anti-HIV drugs is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the viral genome. Some isatin hydrazones have been found to inhibit HIV-1 reverse transcriptase.[11][20]

Quantitative Antiviral Activity Data:

The following table presents the half-maximal effective concentration (EC50) values of some isatin derivatives against HIV.

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| 1a | HIV-1 | 11.3 | [21] |

| 1b | HIV-1 | 13.9 | [21] |

| 9 | HIV | 12.1 | [20] |

Experimental Protocol: HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Labeled dNTPs (e.g., DIG-dUTP and biotin-dUTP)

-

Streptavidin-coated microplate

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

Peroxidase substrate (e.g., ABTS)

-

This compound derivatives

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the poly(A) template, oligo(dT) primer, labeled dNTPs, and the this compound derivative at various concentrations.

-

Enzyme Addition: Add the HIV-1 reverse transcriptase to initiate the reaction.

-

Incubation: Incubate the mixture to allow for the synthesis of the labeled DNA.

-

Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Then, add the anti-DIG-POD antibody to bind to the digoxigenin-labeled DNA.

-

Color Development: Add the peroxidase substrate and incubate to allow for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition is calculated, and the EC50 value is determined.

Conclusion

This compound derivatives represent a highly versatile and privileged scaffold in drug discovery. Their straightforward synthesis, coupled with the vast potential for structural diversification, has led to the identification of compounds with a wide array of potent biological activities. The ability of these derivatives to interact with multiple biological targets, including kinases, microbial enzymes, and neurotransmitter systems, underscores their therapeutic potential for a range of diseases, from cancer and infectious diseases to neurological disorders and inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this compound-based therapeutics. As our understanding of the complex mechanisms of action of these compounds continues to grow, so too will the opportunities to design and synthesize novel this compound derivatives with enhanced potency, selectivity, and clinical utility.

References

- 1. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HIV-1 Reverse Transcriptase Structure with RNase H Inhibitor Dihydroxy Benzoyl Naphthyl Hydrazone Bound at a Novel Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of isatin semicarbazones as novel anticonvulsants--role of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.aalto.fi [research.aalto.fi]

- 18. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, anti-HIV and antitubercular activities of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Methodologies for Isatin Hydrazones: A Technical Guide for Drug Discovery Professionals

Introduction: Isatin (B1672199) (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, isatin hydrazones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth review of the synthetic methodologies for preparing isatin hydrazones, offering a valuable resource for researchers, scientists, and drug development professionals. The guide details various synthetic routes, presents quantitative data in a comparative format, provides explicit experimental protocols for key reactions, and visualizes synthetic workflows and relevant biological signaling pathways.

Synthetic Methodologies for Isatin Hydrazones

The synthesis of isatin hydrazones is primarily achieved through the condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide derivative. This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance.

Conventional Synthesis via Acid-Catalyzed Condensation

The most common and straightforward method for synthesizing isatin hydrazones involves the reaction of an isatin with a hydrazine or hydrazide in a suitable solvent, typically in the presence of a catalytic amount of acid, such as glacial acetic acid.[1][2][3] The reaction mixture is usually heated under reflux to drive the condensation.

Experimental Protocol: General Procedure for Acid-Catalyzed Condensation

-

To a solution of the appropriate isatin (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695), methanol), add the corresponding hydrazine or hydrazide derivative (1.0-1.2 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF/water).[4]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained popularity as an efficient method for accelerating reaction rates and improving yields.[5][6] This technique has been successfully applied to the synthesis of isatin hydrazones, significantly reducing reaction times from hours to minutes compared to conventional heating methods.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Isatin-3-Hydrazone

-

In a microwave-safe vessel, combine isatin (1.0 eq.) and hydrazine hydrate (B1144303) (1.5 eq.) in a minimal amount of a high-boiling solvent like ethylene (B1197577) glycol.[7]

-

Irradiate the mixture in a microwave synthesizer at a specified power (e.g., 140-500 W) for a short duration (e.g., 30 seconds to 2 minutes).[7][8]

-

After irradiation, allow the mixture to cool to room temperature.

-

The precipitated product is then collected by filtration, washed with a suitable solvent, and dried.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is another green and efficient technique for the synthesis of isatin hydrazones. Sonication can enhance the reaction rate and yield by providing the necessary activation energy through acoustic cavitation. This method often leads to shorter reaction times and milder reaction conditions.[9][10][11]

Experimental Protocol: Ultrasound-Assisted Synthesis of Isatin Hydrazones

-

In a suitable reaction vessel, suspend the isatin (1.0 eq.) and the hydrazine or hydrazide derivative (1.0-1.2 eq.) in a solvent such as ethanol.

-

Place the vessel in an ultrasonic bath and irradiate the mixture at a specific frequency and power.

-

Monitor the reaction by TLC until completion. Reaction times are typically in the range of a few minutes.[9][10]

-

Work-up the reaction mixture as described in the conventional method to isolate the pure product.

Comparison of Synthetic Methodologies

The choice of synthetic methodology often depends on factors such as the desired reaction time, yield, and the availability of specialized equipment. The following table summarizes the quantitative data for different synthetic approaches to provide a basis for comparison.

| Methodology | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Conventional Heating | Acetic Acid/Ethanol | Reflux | 1-4 h | 75-98% | [3] |